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This technical guide provides a comprehensive overview of the available thermochemical data

for diacetamide (C₄H⧧NO₂), a compound of interest in organic synthesis and drug

development. This document is intended for researchers, scientists, and professionals in the

field, offering a consolidated resource of quantitative data, experimental methodologies, and

key thermodynamic relationships.

Core Thermochemical Data
The thermochemical properties of diacetamide are crucial for understanding its stability,

reactivity, and energy profile in chemical transformations. The following tables summarize the

key quantitative data available in the literature.

Table 1: Standard Enthalpy of Formation of Diacetamide

Thermochemical Parameter Value (kJ/mol)

Standard Enthalpy of Hydrolysis (ΔrH°) -18.1 ± 0.2[1]

Calculated Standard Enthalpy of Formation of

solid Diacetamide (ΔfH°)
-450.0 ± 0.5
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Note: The standard enthalpy of formation of diacetamide was calculated based on its enthalpy

of hydrolysis and the standard enthalpies of formation of the reaction products and reactants.

Table 2: Phase Change Enthalpies of Diacetamide

Thermochemical Parameter Value (kJ/mol)

Enthalpy of Sublimation (ΔsubH°) 73.2 ± 0.8[2]

Enthalpy of Vaporization (ΔvapH) 59.7 at 383 K[2]

Table 3: Ancillary Thermochemical Data Used in Calculations

Compound State
Standard Enthalpy of
Formation (ΔfH°) (kJ/mol)

Water liquid -285.83

Acetic Acid aqueous -486.01

Acetamide solid -238.1

Acetamide aqueous -224.2

Due to the limited availability of direct experimental data in publicly accessible literature, values

for the standard enthalpy of combustion, standard molar entropy, and molar heat capacity for

diacetamide could not be included in this guide.

Experimental Protocols
While the full experimental details from the original seminal works by Wadso and Hill and

Wadso were not accessible for this review, a general methodology for the key experiments is

outlined below.

Determination of the Enthalpy of Hydrolysis by Reaction
Calorimetry
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The enthalpy of hydrolysis of diacetamide was determined using reaction calorimetry. This

technique measures the heat change accompanying a chemical reaction.

Reaction:

C₄H⧧NO₂(s) + H₂O(l) → CH₃CONH₂(aq) + CH₃COOH(aq)

General Protocol:

A known mass of solid diacetamide is introduced into a calorimeter containing a specific

volume of water.

The calorimeter is a thermally insulated vessel designed to minimize heat exchange with the

surroundings.

The temperature of the water is monitored precisely before and after the introduction of the

diacetamide.

The hydrolysis reaction is initiated, and the change in temperature is recorded until the

reaction is complete and thermal equilibrium is reached.

The heat absorbed or released by the reaction (q) is calculated using the formula: q = m × c

× ΔT where:

m is the total mass of the solution.

c is the specific heat capacity of the solution.

ΔT is the change in temperature.

The enthalpy of hydrolysis (ΔrH°) is then determined by dividing the heat of reaction by the

number of moles of diacetamide used.

Thermodynamic Relationships and Calculations
The standard enthalpy of formation of diacetamide can be derived from its enthalpy of

hydrolysis using Hess's Law. This fundamental principle of thermochemistry states that the total

enthalpy change for a reaction is independent of the pathway taken.
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Diacetamide(s) + H₂O(l)

Acetamide(aq) + Acetic Acid(aq)

 ΔrH° = -18.1 kJ/mol

4C(graphite) + 3.5H₂(g) + O₂(g) + 0.5N₂(g)

 ΔfH°(Diacetamide) + ΔfH°(H₂O)

 ΔfH°(Acetamide) + ΔfH°(Acetic Acid)

Click to download full resolution via product page

Caption: Thermochemical cycle for the hydrolysis of diacetamide.

Calculation of the Standard Enthalpy of Formation of Diacetamide:

The enthalpy of reaction (ΔrH°) is related to the standard enthalpies of formation (ΔfH°) of the

products and reactants by the following equation:

ΔrH° = [ΔfH°(Acetamide(aq)) + ΔfH°(Acetic Acid(aq))] - [ΔfH°(Diacetamide(s)) + ΔfH°(H₂O(l))]

To calculate the standard enthalpy of formation of aqueous acetamide, the enthalpy of

formation of solid acetamide and its enthalpy of solution are required.

By rearranging the equation and substituting the known values, the standard enthalpy of

formation of solid diacetamide is calculated to be -450.0 ± 0.5 kJ/mol.

Logical Workflow for Data Determination
The process of determining the thermochemical properties of diacetamide, particularly when

direct experimental values are scarce, follows a logical progression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b036884?utm_src=pdf-body-img
https://www.benchchem.com/product/b036884?utm_src=pdf-body
https://www.benchchem.com/product/b036884?utm_src=pdf-body
https://www.benchchem.com/product/b036884?utm_src=pdf-body
https://www.benchchem.com/product/b036884?utm_src=pdf-body
https://www.benchchem.com/product/b036884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Calculation

Reporting

Literature Search for
Diacetamide Thermochemistry

Identify Enthalpy of
Hydrolysis Data

Search for ΔfH° of
Reactants & Products

Apply Hess's Law

Describe Experimental
Methodology

Obtain ΔfH° for H₂O(l),
CH₃COOH(aq), CH₃CONH₂(s)

Calculate ΔfH° for
CH₃CONH₂(aq)

Find Enthalpy of Solution
for Acetamide

Calculate ΔfH° for
Diacetamide(s)

Visualize Thermodynamic
Relationships

Tabulate All
Quantitative Data

Click to download full resolution via product page

Caption: Workflow for determining diacetamide's thermochemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b036884?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Courses/can/CHEM_210%3A_General_Chemistry_I_(An_Atoms_Up_Approach)/13%3A_Thermochemistry/13.03%3A__Enthalpy_H_and_Heat_of_Reaction/13.3.03%3A_Standard_Enthalpy_of_Formation
https://webbook.nist.gov/cgi/cbook.cgi?ID=C625774&Mask=4
https://www.benchchem.com/product/b036884#diacetamide-reaction-thermochemistry-data
https://www.benchchem.com/product/b036884#diacetamide-reaction-thermochemistry-data
https://www.benchchem.com/product/b036884#diacetamide-reaction-thermochemistry-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b036884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

